molecular formula CrO2<br>CrH4O2 B076450 Magtrieve(TM) CAS No. 12018-01-8

Magtrieve(TM)

Cat. No.: B076450
CAS No.: 12018-01-8
M. Wt: 88.027 g/mol
InChI Key: DJCIVHDYINPEKO-UHFFFAOYSA-N
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Description

Magtrieve(TM) is a trademarked name for a compound based on tetravalent chromium dioxide (CrO₂). It is a magnetically retrievable oxidant that has found wide application in organic synthesis, particularly in microwave-assisted reactions. Magtrieve(TM) is known for its efficiency in converting electromagnetic energy into heat, making it a valuable reagent in various chemical processes .

Scientific Research Applications

Magtrieve(TM) has a wide range of applications in scientific research:

Safety and Hazards

Magtrieve is classified as an irritant, particularly to the eyes . Safety measures include washing skin thoroughly after handling, wearing protective clothing, and rinsing eyes cautiously with water in case of contact . In case of fire, it can be suppressed with water, dry sand, and all kinds of fire extinguisher .

Preparation Methods

Synthetic Routes and Reaction Conditions

Magtrieve(TM) is typically prepared by the thermal decomposition of crystalline ammonium dichromate ((NH₄)₂Cr₂O₇) at temperatures ranging from 150 to 250°C. The resulting chromium(III) oxide (Cr₂O₃) is then used as a raw material in a sealed platinum container. The CrO₂ magnetic powder is produced through hot-pressing hydrolysis .

Industrial Production Methods

In industrial settings, the preparation of Magtrieve(TM) involves the same basic principles but on a larger scale. The Cr₂O₃ magnetic powder is surface-treated, dispersed in sodium sulfite aqueous solution, stirred, heated, filtered, washed, and dried to ensure the performance of the magnetic powder .

Chemical Reactions Analysis

Types of Reactions

Magtrieve(TM) primarily undergoes oxidation reactions. It is particularly effective in the oxidation of alcohols to carbonyl compounds and the oxidation of thiols to disulfides .

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Potassium Permanganate (KMnO₄)
  • Chromium Trioxide (CrO₃)
  • Sodium Dichromate (Na₂Cr₂O₇)

Uniqueness

Magtrieve(TM) stands out due to its magnetic retrievability and efficiency in microwave-assisted reactions. Unlike other oxidants, it can be easily separated from the reaction mixture using a magnet, reducing the need for extensive purification steps. Additionally, its ability to convert electromagnetic energy into heat makes it particularly suitable for microwave synthesis .

Properties

IUPAC Name

chromium;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Cr.2H2O/h;2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCIVHDYINPEKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.[Cr]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CrH4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

88.027 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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